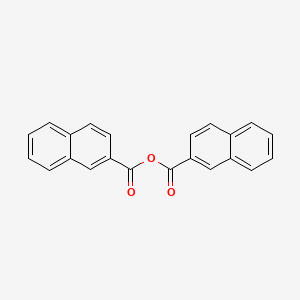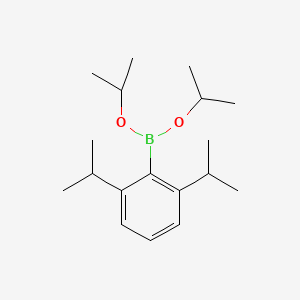
Diisopropyl (2,6-diisopropylphenyl)boronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl (2,6-diisopropylphenyl)boronate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl (2,6-diisopropylphenyl)boronate can be synthesized through the reaction of 2,6-diisopropylphenylboronic acid with diisopropyl borate under an inert atmosphere. The reaction typically requires a catalyst such as palladium and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl (2,6-diisopropylphenyl)boronate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
The major products formed from these reactions include various biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry
Diisopropyl (2,6-diisopropylphenyl)boronate is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex molecules and natural products .
Biology and Medicine
In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its role in forming biaryl structures is crucial for developing new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of polymers, agrochemicals, and electronic materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of diisopropyl (2,6-diisopropylphenyl)boronate in Suzuki-Miyaura coupling involves the transmetalation of the boronate to a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets include the palladium catalyst and the organic halide or triflate substrate .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 2,6-Diisopropylphenylboronic Acid
- Diisopropylborane
Uniqueness
Diisopropyl (2,6-diisopropylphenyl)boronate is unique due to its enhanced stability and reactivity compared to other boron reagents. The presence of the bulky 2,6-diisopropylphenyl group provides steric protection, reducing side reactions and increasing the efficiency of the coupling process .
Properties
Molecular Formula |
C18H31BO2 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
[2,6-di(propan-2-yl)phenyl]-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C18H31BO2/c1-12(2)16-10-9-11-17(13(3)4)18(16)19(20-14(5)6)21-15(7)8/h9-15H,1-8H3 |
InChI Key |
XUQAOLYUIIJVFG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1C(C)C)C(C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12503351.png)
![2-[(E)-3-benzyloxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12503362.png)
![N-{[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12503365.png)
![6-chloro-3-[2-oxo-2-(piperidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B12503372.png)
![Methyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12503385.png)

![1,2-Dimethyl-4-{4-[(4-methylphenyl)sulfonyl]phenoxy}benzene](/img/structure/B12503401.png)
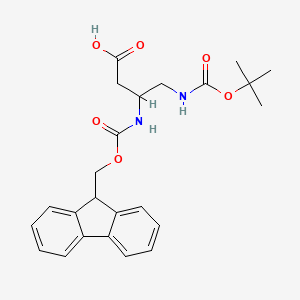
![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503406.png)

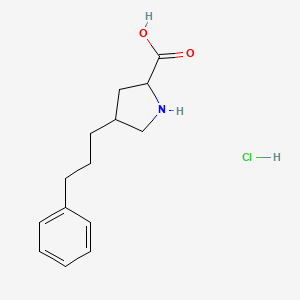
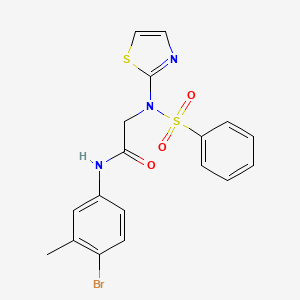
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12503436.png)
